molecular formula C15H19N3 B2590904 2-(4-Methyl-1,4-diazepan-1-yl)quinoline CAS No. 2034510-98-8

2-(4-Methyl-1,4-diazepan-1-yl)quinoline

Cat. No. B2590904
CAS RN: 2034510-98-8
M. Wt: 241.338
InChI Key: UOZVRDNTPSTDMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like MDQ has been the subject of numerous studies. For instance, a synergistic I2/amine promoted formal [4 + 2] cycloaddition of methyl ketones, arylamines, and aryl(alkyl)acetaldehydes provides various 2-acyl-3-aryl(alkyl)quinolines via an iodination/Kornblum oxidation/Povarov/aromatization sequence .


Molecular Structure Analysis

The InChI code for MDQ is 1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3 . This indicates the presence of a quinoline ring fused with a 1,4-diazepane ring, which is substituted with a methyl group.


Chemical Reactions Analysis

Quinoline derivatives like MDQ can undergo a variety of chemical reactions. For instance, they can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo dehydrogenation reactions to form aromatic counterparts .


Physical And Chemical Properties Analysis

MDQ has a molecular weight of 241.338. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature.

Scientific Research Applications

Natural Product Synthesis

While these applications highlight the versatility of 2-(4-Methyl-1,4-diazepan-1-yl)quinoline, it’s essential to note that ongoing research may uncover additional uses. If you need further details or have specific questions, feel free to ask! 🌟

2Recent advances in the synthesis of biologically and pharmaceutically … BenchChem

Future Directions

The future directions for MDQ and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by quinoline derivatives , these compounds may have potential applications in drug discovery and development.

properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-17-9-4-10-18(12-11-17)15-8-7-13-5-2-3-6-14(13)16-15/h2-3,5-8H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZVRDNTPSTDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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